

Volvaltrate B chemical structure and properties

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Compound of Interest

Compound Name: Volvaltrate B

Cat. No.: B1162196

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Volvaltrate B: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Volvaltrate B is a chlorinated iridoid isolated from the medicinal plant *Valeriana jatamansi* (syn. *Valeriana wallichii* DC.).^[1] As a member of the valepotriate class of compounds, it has garnered interest for its potential biological activities. This document provides a detailed overview of the chemical structure, properties, and known biological effects of **Volvaltrate B**, supported by available experimental data and methodologies.

Chemical Structure and Properties

Volvaltrate B is a complex iridoid ester. Its core structure is based on the iridoid skeleton, which is characterized by a cyclopentanopyran ring system.

Chemical Structure

The chemical structure of **Volvaltrate B** is presented below:

Systematic Name: (1S,3R,5R,7S,8S,9S)-3,8-Epoxy-1,5-dihydroxyvalechlorine derivative

General Class: Iridoid, Valepotriate

(A 2D chemical structure image would be placed here in a full whitepaper)

Physicochemical Properties

A summary of the known and predicted physicochemical properties of **Volvaltrate B** is provided in Table 1. Experimentally determined data for properties such as melting point and specific rotation are not readily available in the current literature. Iridoids are typically crystalline, colorless, and bitter compounds that are soluble in water, ethanol, methanol, and acetone.^[2]

Table 1: Physicochemical Properties of **Volvaltrate B**

Property	Value	Source
Molecular Formula	C ₂₇ H ₄₁ ClO ₁₁	[3]
Molecular Weight	577.1 g/mol	[3]
CAS Number	1181224-13-4	[3]
Appearance	Amorphous white powder (as isolated for related compounds)	General observation for iridoids
Boiling Point (Predicted)	632.3 ± 55.0 °C at 760 mmHg	[4]
Density (Predicted)	1.26 ± 0.1 g/cm ³	[4]
Storage Conditions	4°C for short-term, -4°C for long-term storage is recommended	[4]

Spectral Data

Detailed experimental spectral data for **Volvaltrate B** is limited in publicly accessible literature. However, a comprehensive analysis would involve the following techniques for structural elucidation and confirmation.

1.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR: Proton NMR would be used to identify the number and types of hydrogen atoms, their chemical environments, and their coupling relationships. Expected signals would

include those for methyl, methylene, and methine protons on the iridoid core and the ester side chains, as well as signals for olefinic protons.

- ^{13}C NMR: Carbon NMR provides information on the number and types of carbon atoms. Expected signals would include those for carbonyl carbons in the ester groups, olefinic carbons, and various aliphatic carbons of the iridoid skeleton and side chains.[\[1\]](#)[\[5\]](#)[\[6\]](#)

1.3.2. Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) would confirm the molecular formula. Fragmentation patterns observed in MS/MS experiments would provide structural information about the ester side chains and the iridoid core.

1.3.3. Infrared (IR) Spectroscopy

The IR spectrum would show characteristic absorption bands for the functional groups present in **Volvaltrate B**, such as:

- O-H stretching (from hydroxyl groups)
- C-H stretching (from aliphatic and olefinic groups)
- C=O stretching (from ester carbonyl groups)[\[7\]](#)[\[8\]](#)[\[9\]](#)
- C-O stretching (from ether and ester linkages)
- C-Cl stretching

Biological Activity and Signaling Pathways

Volvaltrate B has been investigated for its cytotoxic effects. While its direct effects on other biological pathways are not extensively documented, related compounds from Valeriana species are known to modulate the GABAergic system.

Cytotoxicity

Volvaltrate B has demonstrated moderate cytotoxicity against a panel of human cancer cell lines. The reported IC_{50} values are summarized in Table 2.

Table 2: Cytotoxicity of **Volvaltrate B** against Human Cancer Cell Lines

Cell Line	Cancer Type	IC ₅₀ (μM)
A549	Lung Adenocarcinoma	0.89 - 9.76
PC-3M	Metastatic Prostate Cancer	0.89 - 9.76
HCT-8	Colon Cancer	0.89 - 9.76
Bel-7402	Hepatoma	0.89 - 9.76

(Source: Lin et al., 2013[1])

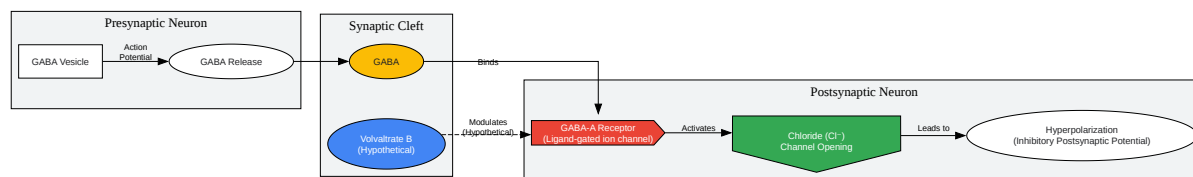
The mechanism of this cytotoxicity has not been fully elucidated but may involve the induction of apoptosis.

Potential GABAergic Activity

Extracts from Valeriana species are traditionally used for their sedative and anxiolytic effects, which are thought to be mediated through the modulation of the GABAergic system.[3]

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system. Its effects are mediated through GABAA and GABAB receptors. While specific studies on **Volvaltrate B**'s interaction with GABA receptors are lacking, it is a potential area for future research.

Below is a conceptual signaling pathway for GABAA receptor modulation.



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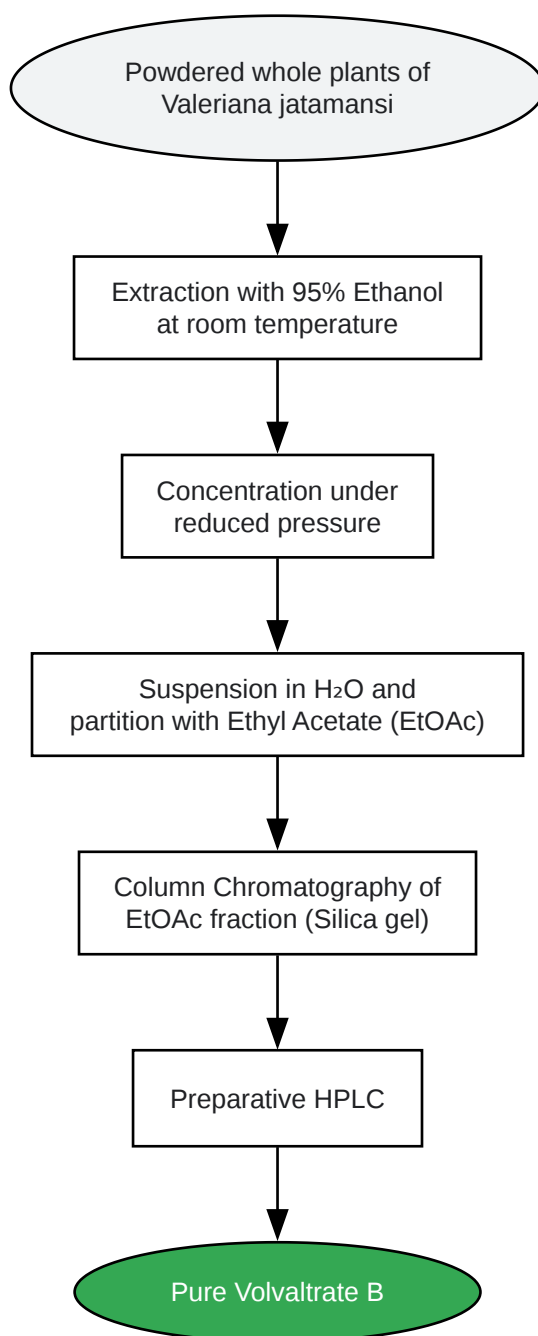
Caption: Hypothetical modulation of GABA-A receptor signaling by **Volvaltrate B**.

Experimental Protocols

This section details the methodologies for the isolation of **Volvaltrate B** and the assessment of its biological activities.

Isolation of Volvaltrate B

The following is a generalized workflow for the isolation of **Volvaltrate B** from *Valeriana jatamansi*, based on protocols for similar compounds.



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Caption: General workflow for the isolation of **Volvaltrate B**.

Detailed Protocol:

- Extraction: The air-dried and powdered whole plants of *V. jatamansi* are extracted with 95% ethanol at room temperature.

- **Concentration:** The combined ethanol extracts are concentrated under reduced pressure to yield a crude residue.
- **Partitioning:** The residue is suspended in water and partitioned with ethyl acetate (EtOAc). The EtOAc layer is collected and concentrated.
- **Chromatography:** The EtOAc-soluble fraction is subjected to repeated column chromatography on silica gel, eluting with a gradient of solvents (e.g., n-hexane/acetone or chloroform/methanol).
- **Purification:** Fractions containing **Volvaltrate B**, as identified by Thin Layer Chromatography (TLC), are further purified by preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.

Cytotoxicity Assay

The cytotoxicity of **Volvaltrate B** can be determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Protocol:

- **Cell Seeding:** Human cancer cells (e.g., A549, PC-3M, HCT-8, Bel-7402) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours.
- **Compound Treatment:** The cells are treated with various concentrations of **Volvaltrate B** (typically in a range from 0.1 to 100 μ M) and incubated for 48-72 hours. A vehicle control (e.g., DMSO) is also included.
- **MTT Addition:** MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
- **Formazan Solubilization:** The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.
- **Absorbance Measurement:** The absorbance is measured at a wavelength of 570 nm using a microplate reader.

- **Data Analysis:** The percentage of cell viability is calculated relative to the vehicle control. The IC_{50} value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration.

GABA-A Receptor Binding Assay (Hypothetical for Volvaltrate B)

A radioligand binding assay could be used to investigate the affinity of **Volvaltrate B** for the GABAA receptor.

Protocol:

- **Membrane Preparation:** Rat brain cortices are homogenized in a buffer and centrifuged to prepare a crude synaptic membrane pellet.
- **Binding Assay:** The membranes are incubated with a radiolabeled GABAA receptor ligand (e.g., [3H]muscimol) in the presence and absence of varying concentrations of **Volvaltrate B**.
- **Separation:** The bound and free radioligand are separated by rapid filtration through glass fiber filters.
- **Radioactivity Measurement:** The radioactivity retained on the filters is measured by liquid scintillation counting.
- **Data Analysis:** The specific binding is determined by subtracting non-specific binding (in the presence of a saturating concentration of a known GABAA agonist like GABA) from the total binding. The IC_{50} value for **Volvaltrate B** is calculated from competition binding curves.

Conclusion

Volvaltrate B is a chlorinated iridoid from *Valeriana jatamansi* with demonstrated cytotoxic activity against several human cancer cell lines. While its full pharmacological profile is yet to be elucidated, its structural relationship to other valepotriates suggests potential modulatory effects on the GABAergic system. Further research is warranted to fully characterize its physicochemical properties, delineate its mechanisms of action, and explore its therapeutic potential. The experimental protocols outlined in this guide provide a framework for future investigations into this promising natural product.

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